molecular formula C6H13NO2 B1524642 2-(Morpholin-3-yl)ethanol CAS No. 399580-64-4

2-(Morpholin-3-yl)ethanol

Cat. No. B1524642
M. Wt: 131.17 g/mol
InChI Key: TVPDWWYLCZDJKD-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)ethanol is an organic compound with the molecular formula C6H13NO2 . It is a powder form substance and has a molecular weight of 131.17 .


Synthesis Analysis

The synthesis of morpholines, including 2-(Morpholin-3-yl)ethanol, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The InChI code for 2-(Morpholin-3-yl)ethanol is 1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 .


Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .


Physical And Chemical Properties Analysis

2-(Morpholin-3-yl)ethanol has a molecular weight of 131.17 . It is a powder form substance and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Substituted Morpholines

  • Synthetic Strategies : A four-step synthesis of cis-3,5-disubstituted morpholines from amino alcohols, including 2-(Morpholin-3-yl)ethanol, has been developed. This involves a palladium-catalyzed carboamination reaction, producing morpholine products as single stereoisomers in moderate to good yield. This method also facilitates access to fused bicyclic morpholines and 2,3- and 2,5-disubstituted products (Leathen, Rosen, & Wolfe, 2009).

Interaction with Phospholipid Bilayers

  • Membrane-Mediated Effects : The interaction of ethanol, a related compound, with phospholipid bilayers was examined. Ethanol was found to strongly interact with both phosphatidylcholine and phosphatidylethanolamine bilayers, affecting the orientation of lipid headgroups and significantly disorganizing the acyl chains. This research could have implications for understanding the membrane-mediated effects of related compounds like 2-(Morpholin-3-yl)ethanol (Barry & Gawrisch, 1994).

Drug Synthesis

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor : The beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, prepared using a related process involving amino alcohols, was effective as a chiral moderator in synthesizing the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).

Stereoselective Synthesis

  • Copper-Promoted Oxyamination of Alkenes : A copper(II) 2-ethylhexanoate-promoted addition of alcohol and amine across an alkene, involving intramolecular alcohol addition and intermolecular coupling with amine, was used to synthesize various 2-aminomethyl morpholines. This method showcases the potential for creating stereoselective morpholine compounds, possibly including derivatives of 2-(Morpholin-3-yl)ethanol (Sequeira & Chemler, 2012).

Morpholine Degradation

  • Biodegradation by Mycobacterium aurum : Mycobacterium aurum MO1 was found to biodegrade morpholine, a compound structurally related to 2-(Morpholin-3-yl)ethanol. The intermediates in this process were identified as glycolate and 2-(2-aminoethoxy)acetate. This research is significant for understanding the environmental degradation and biotransformation pathways of similar compounds (Combourieu et al., 1998).

Non-Linear Optical Properties

  • Crystal Growth and Hydration Effects : The growth of crystals of morpholinium 4-hydroxybenzoate, a compound similar to 2-(Morpholin-3-yl)ethanol, exhibited non-linear optical properties. The study highlights the potential use of morpholine derivatives in applications requiring non-linear optical materials (Bahra et al., 2001).

Safety And Hazards

The safety information for 2-(Morpholin-3-yl)ethanol includes several hazard statements: H315, H318, H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing mist/vapors/spray .

properties

IUPAC Name

2-morpholin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDWWYLCZDJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697729
Record name 2-(Morpholin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-3-yl)ethanol

CAS RN

399580-64-4
Record name 2-(Morpholin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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